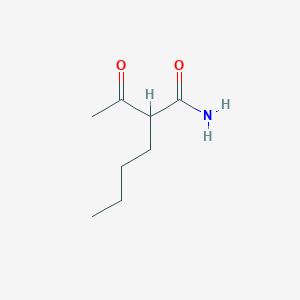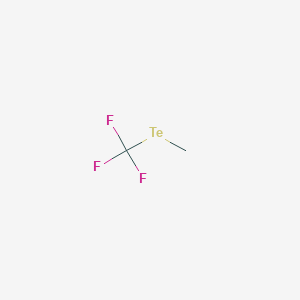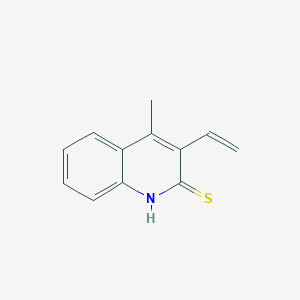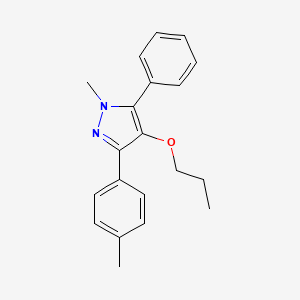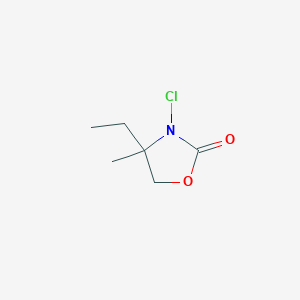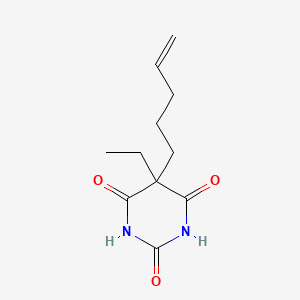![molecular formula C30H24Cl2O2Si2 B14619779 [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] CAS No. 60744-87-8](/img/structure/B14619779.png)
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] typically involves the reaction of 1,4-dihydroxybenzene with chlorodiphenylsilane in the presence of a base. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and other by-products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: It is used in the production of advanced materials, coatings, and polymers.
Wirkmechanismus
The mechanism of action of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is harnessed in various applications, including material science and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] include other silane derivatives with different substituents. These compounds may have similar reactivity but differ in their physical and chemical properties. The uniqueness of [1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane] lies in its specific structure, which imparts distinct reactivity and stability compared to other silane compounds.
Eigenschaften
CAS-Nummer |
60744-87-8 |
|---|---|
Molekularformel |
C30H24Cl2O2Si2 |
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
chloro-[4-[chloro(diphenyl)silyl]oxyphenoxy]-diphenylsilane |
InChI |
InChI=1S/C30H24Cl2O2Si2/c31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)33-25-21-23-26(24-22-25)34-36(32,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H |
InChI-Schlüssel |
JLYGBKZXYGEPOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(OC3=CC=C(C=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



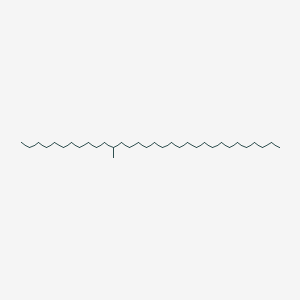
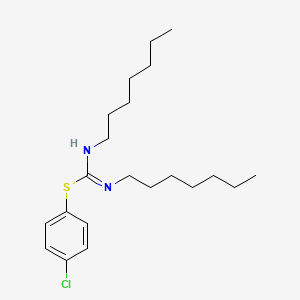
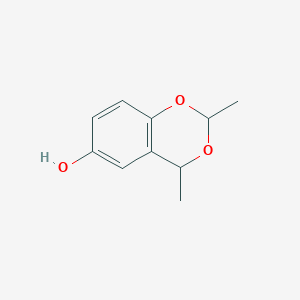
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
